molecular formula C15H29N3O3 B14771963 Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B14771963
M. Wt: 299.41 g/mol
InChI Key: QLVOFDRZIGLEMI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and an amino acid derivative. Its molecular formula is C14H28N4O3, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine to form tert-butyl 3-aminopyrrolidine-1-carboxylate . This intermediate is then reacted with 2-amino-3-methylbutanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17(6)11-7-8-18(9-11)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3

InChI Key

QLVOFDRZIGLEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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